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Compound of Interest

Compound Name: Saxagliptin Hydrate

Cat. No.: B612269

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology studies
conducted on saxagliptin hydrate, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The information
is compiled from regulatory submissions and published literature to support researchers,
scientists, and drug development professionals in understanding the nonclinical safety profile of
this important therapeutic agent.

Executive Summary

Saxagliptin has been extensively evaluated in a battery of preclinical toxicology studies
designed to assess its safety profile. These studies were conducted in accordance with
international regulatory guidelines. The preclinical program for saxagliptin included single-dose
and repeat-dose toxicity studies in various species, as well as dedicated assessments of its
potential for carcinogenicity, genotoxicity, reproductive and developmental toxicity, and adverse
effects on vital organ systems (safety pharmacology).

Overall, the preclinical data support a favorable safety profile for saxagliptin. The observed
toxicities in animals generally occurred at exposures significantly higher than those achieved at
the maximum recommended human dose (MRHD) of 5 mg/day. No evidence of carcinogenicity
or genotoxicity was found. Developmental toxicity was observed in rats, but only at doses that
also produced maternal toxicity.
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Mechanism of Action

Saxagliptin is a selective and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.
[1][2][3] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-
like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting
DPP-4, saxagliptin increases the levels of active incretins, which in turn potentiate glucose-
dependent insulin secretion from pancreatic 3-cells and suppress glucagon secretion from
pancreatic a-cells.[2][3][4] This ultimately leads to improved glycemic control.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.ema.europa.eu/en/documents/assessment-report/onglyza-epar-public-assessment-report_en.pdf
https://pubmed.ncbi.nlm.nih.gov/37973297/
https://pubchem.ncbi.nlm.nih.gov/compound/Saxagliptin
https://pubchem.ncbi.nlm.nih.gov/compound/Saxagliptin
https://pubmed.ncbi.nlm.nih.gov/37973297/
https://pubchem.ncbi.nlm.nih.gov/compound/Saxagliptin
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2009/022350s000_PharmR_P1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Food Intake

Gut

Release

Incretin Hormones

Active GLP-1 & GIP Inactive GLP-1 & GIP Saxagliptin

Stimulates nhibits Substrate for Inactivation Inhibits

Pancfeas

B-cells [« a-cells

(rlucose Homeostasis

1 Insulin Secretion | Glucagon Secretion

1 Glucose Uptake | Hepatic Glucose Production

Y

| Blood Glucose

Click to download full resolution via product page

Figure 1: Saxagliptin's Mechanism of Action via DPP-4 Inhibition.

General Toxicity Studies
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Repeat-dose toxicity studies were conducted in mice, rats, dogs, and cynomolgus monkeys to
evaluate the potential target organs of toxicity and to establish a no-observed-adverse-effect
level (NOAEL).

Study in Rats (Up to 6 months)

Experimental Protocol: Groups of Sprague-Dawley rats were administered saxagliptin orally via
gavage once daily for up to 6 months. The standard toxicological parameters were monitored,
including clinical signs, body weight, food consumption, hematology, clinical chemistry,
urinalysis, and organ weights. A full histopathological examination was performed at the end of

the study.

Table 1: Summary of Repeat-Dose Toxicity Findings in Rats

Exposure Multiple (vs. 5

Dose Level (mg/kg/da Key Findings
(mglkglday) mg MRHD) y g

No adverse effects

25 ~50x
observed (NOAEL).

- ~355x (males), ~2217x Minimal and reversible splenic

(females) lymphoid proliferation.

Multi-organ

150

lymphoid/monocytic infiltration.

| 300 | - | Dose-dependent toxicity. |

Data compiled from FDA pharmacology review documents.

Study in Dogs (Up to 9 months)

Experimental Protocol: Beagle dogs were administered saxagliptin orally once daily for up to 9
months. Endpoints evaluated were similar to the rat studies, with the addition of cardiovascular

monitoring (ECG).

Table 2: Summary of Repeat-Dose Toxicity Findings in Dogs
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Exposure Multiple (vs. 5 Lo
Dose Level (mg/kg/day) Key Findings
mg MRHD)
No adverse effects

observed.

| 10 | - | Erosive lesions on the paws at higher exposures. |

Data compiled from FDA pharmacology review documents.

Study in Cynomolgus Monkeys (Up to 1 year)

Experimental Protocol: Cynomolgus monkeys were administered saxagliptin orally once daily
for up to 1 year. In addition to standard toxicological parameters, particular attention was paid

to dermal observations.

Table 3: Summary of Repeat-Dose Toxicity Findings in Cynomolgus Monkeys

Exposure Multiple (vs. 5

Dose Level (mg/kg/da Key Findings
(mgl/kg/day) mg MRHD) y g
No adverse skin changes
0.3 1-3x
observed.
Reversible adverse skin
changes in the extremities
1 ~20x

(scabs and/or ulceration of tail,

digits, scrotum, and/or nose).

| 3| >20x | Irreversible and necrotizing skin lesions at higher exposures. |

Data compiled from FDA pharmacology review documents and product labels.

Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the potential effects of saxagliptin on
vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
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Experimental Protocol: The core battery of safety pharmacology studies was conducted in
conscious animals. Cardiovascular effects were assessed in telemetered dogs, evaluating
blood pressure, heart rate, and ECG parameters. Respiratory function was evaluated in rats
using whole-body plethysmography. Central nervous system effects were assessed through a
functional observational battery in rats.

Table 4: Summary of Safety Pharmacology Findings

System Species Key Findings

No clinically relevant
effects on blood pressure,
heart rate, or ECG

Cardiovascular Dog )
intervals at exposures well
above the therapeutic
range.
) No adverse effects on
Respiratory Rat

respiratory rate or tidal volume.

| Central Nervous | Rat | No effects on behavior, motor activity, or other neurological
parameters. |

In vitro studies showed that neither saxagliptin nor its active metabolite inhibited the hERG
potassium channel, which is a key indicator for the potential to cause cardiac arrhythmias.[4]

Genotoxicity

A comprehensive battery of in vitro and in vivo studies was conducted to assess the genotoxic
potential of saxagliptin.

Experimental Protocol: The standard battery of genotoxicity tests included:
e Ames test (in vitro): To assess the potential for gene mutations in bacteria.

o Chromosomal aberration assay (in vitro): To evaluate the potential to induce structural
chromosomal damage in mammalian cells (human lymphocytes).
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« In vivo micronucleus test (in vivo): To assess the potential for chromosomal damage in the

bone marrow of rodents.

Table 5: Summary of Genotoxicity Studies

Assay System Result
Ames Test S. typhimurium, E. coli Negative
Chromosomal Aberration Human Lymphocytes Negative

| Micronucleus Test | Rat Bone Marrow | Negative |
The results of these studies consistently demonstrated that saxagliptin is not genotoxic.[1]

Carcinogenicity

Long-term carcinogenicity studies were conducted in mice and rats to evaluate the tumorigenic
potential of saxagliptin.

Two-Year Study in Mice

Experimental Protocol: CD-1 mice were administered saxagliptin by oral gavage at doses of 50,
250, and 600 mg/kg/day for two years.

Table 6: Summary of Carcinogenicity Findings in Mice

Exposure Multiple (vs. 5

Dose Level (mg/kg/da Key Findings
(mglkg/day) mg MRHD) y g
= ~870x (males), ~1165x No drug-related increase
(females) in tumor incidence.[4]

250 No drug-related increase in
tumor incidence.[4]

| 600 | - | No drug-related increase in tumor incidence.[4] |
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Data compiled from FDA pharmacology review documents.[4]

Two-Year Study in Rats

Experimental Protocol: Sprague-Dawley rats were administered saxagliptin by oral gavage at
doses of 25, 75, 150, and 300 mg/kg/day for two years.

Table 7: Summary of Carcinogenicity Findings in Rats

Exposure Multiple (vs. 5

Dose Level (mg/kg/da Key Findings
(mglkg/day) mg MRHD) y g
T ~355x (males), ~2217x No drug-related increase
(females) in tumor incidence.[4]

No drug-related increase in

75 o
tumor incidence.[4]

No drug-related increase in

150 o
tumor incidence.[4]

| 300 | - | No drug-related increase in tumor incidence.[4] |
Data compiled from FDA pharmacology review documents.[4]

Based on these two-year studies in rodents, saxagliptin did not induce tumors at exposures
significantly higher than those in humans.[4]
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Figure 2: General Workflow for a 2-Year Rodent Carcinogenicity Study.
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Reproductive and Developmental Toxicity

The potential effects of saxagliptin on fertility, embryo-fetal development, and pre- and
postnatal development were assessed in rats and rabbits.

Fertility and Early Embryonic Development (Rat)

Experimental Protocol: Male and female rats were treated with saxagliptin prior to and during
mating, and females were treated through implantation. Endpoints included effects on estrous
cycles, mating performance, fertility, and early embryonic development.

Table 8: Summary of Fertility and Early Embryonic Development Findings in Rats

Exposure Multiple (vs. 5 .
Dose Level (mg/kg/day) Key Findings
mg MRHD)

No adverse effects on
<200 - .
fertility.

| 400 | ~6138x | Effects on estrous cycling, fertility, ovulation, and implantation were observed. |

Data compiled from product labels.

Embryo-Fetal Development (Rat and Rabbit)

Experimental Protocol: Pregnant rats and rabbits were administered saxagliptin during the
period of organogenesis. Fetuses were examined for external, visceral, and skeletal

malformations.

Table 9: Summary of Embryo-Fetal Development Findings
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. Dose Level Exposure Multiple L
Species Key Findings
(mgl/kg/day) (vs. 5 mg MRHD)
Incomplete
ossification of the
pelvis
~1503x (developmental
Rat 240 (saxagliptin), ~66x delay). Maternal
(metabolite) toxicity and
reduced fetal body
weights were also
observed.[1]
500 - Not teratogenic.[4]

| Rabbit | <200 | - | Not teratogenic at any dose tested.[1][4] |

Saxagliptin was not found to be teratogenic in either rats or rabbits.[1] The developmental
delays in rats were observed at doses that were maternally toxic.[1]

Pre- and Postnatal Development (Rat)

Experimental Protocol: Pregnant rats were treated with saxagliptin from implantation through
lactation. The effects on maternal behavior, parturition, and the growth, development, and
reproductive performance of the offspring were evaluated.

Table 10: Summary of Pre- and Postnatal Development Findings in Rats

Exposure Multiple (vs. 5

Key Findings
mg MRHD) i <

Dose Level (mg/kg/day)

| <250 | - | No adverse effects on the development of the offspring. |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b612269#preclinical-toxicology-studies-of-saxagliptin-
hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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